3,4-Dimethoxy-2-methylpyridine
Overview
Description
3,4-Dimethoxy-2-methylpyridine is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 4 positions and a methyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-Dimethoxy-2-methylpyridine involves the use of 3-hydroxy-2-methyl-4(1H)-pyridinone and dimethyl sulfate. The reaction typically proceeds under basic conditions, where the hydroxyl group is methylated to form the dimethoxy derivative .
Another method involves the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol. This process includes several steps: methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of cost-effective raw materials and efficient reaction pathways is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3,4-Dimethoxy-2-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of methoxy groups enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-2-methylpyridine N-Oxide: This compound is an oxidized form of this compound and shares similar chemical properties.
2-Methyl-3,4-dimethoxypyridine: Another closely related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct steric and electronic properties. These properties make it particularly useful in coordination chemistry and as a precursor for various chemical syntheses .
Properties
IUPAC Name |
3,4-dimethoxy-2-methylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-8(11-3)7(10-2)4-5-9-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGBIRMKRPLRKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306055 | |
Record name | 3,4-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107512-35-6 | |
Record name | 3,4-Dimethoxy-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107512-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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